molecular formula C16H18ClNO2 B2743795 (R)-alpha-(1-naphthalenylmethyl)-proline-HCl CAS No. 637020-97-4

(R)-alpha-(1-naphthalenylmethyl)-proline-HCl

Cat. No.: B2743795
CAS No.: 637020-97-4
M. Wt: 291.78
InChI Key: GRQIHOFBGXIZHC-PKLMIRHRSA-N
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Description

®-alpha-(1-naphthalenylmethyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives. This compound is characterized by the presence of a naphthalene ring attached to the alpha carbon of the proline moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(1-naphthalenylmethyl)-proline-HCl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available ®-proline and 1-naphthalenemethanol.

    Reaction Conditions: The key step involves the formation of a carbon-carbon bond between the alpha carbon of proline and the methylene group of 1-naphthalenemethanol. This is usually achieved through a nucleophilic substitution reaction.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-alpha-(1-naphthalenylmethyl)-proline-HCl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous Flow Synthesis: This method enhances the efficiency and scalability of the reaction.

    Purification: Techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-alpha-(1-naphthalenylmethyl)-proline-HCl undergoes various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

    Substitution: The proline moiety can undergo substitution reactions, particularly at the alpha carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Naphthoquinones and related compounds.

    Reduction Products: Dihydronaphthalene derivatives.

    Substitution Products: Various substituted proline derivatives.

Scientific Research Applications

Pharmaceutical Development

(R)-alpha-(1-naphthalenylmethyl)-proline-HCl is primarily utilized as a building block in the synthesis of pharmaceuticals. Its structural features make it particularly valuable in designing drugs aimed at treating neurological disorders. The compound's ability to interact with specific biological targets allows researchers to develop novel therapeutic agents that can potentially improve treatment outcomes for conditions such as depression and anxiety .

Case Study: Neurological Disorders

Research has indicated that this compound can serve as a scaffold for creating new medications targeting neurotransmitter systems. For instance, studies have shown that derivatives of this compound exhibit enhanced binding affinity to serotonin receptors, which is crucial for developing antidepressants .

Protein Interaction Studies

This compound plays a significant role in investigating protein-ligand interactions. By studying these interactions, researchers can gain insights into various biological processes, including enzyme catalysis and receptor signaling pathways. The ability to modulate protein function through small molecules like this compound is essential for drug discovery and development .

Data Table: Protein Interactions

Study FocusFindingsImplications
Enzyme ActivityIncreased inhibition of target enzymes by modified compoundsPotential for new enzyme inhibitors
Receptor BindingEnhanced binding affinity to serotonin receptorsDevelopment of new antidepressants

Chiral Catalysis

The unique chiral properties of this compound make it an excellent candidate for asymmetric synthesis. This application is particularly relevant in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry due to the differing biological activities of enantiomers.

Case Study: Asymmetric Synthesis

In a study focused on synthesizing chiral amines, this compound was used as a catalyst, resulting in high yields and selectivity for the desired enantiomer. This demonstrates its potential utility in industrial applications where chiral purity is paramount .

Material Science

In material science, this compound has been explored for developing advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices has shown promise in enhancing the performance characteristics of materials used in various applications.

Data Table: Material Properties

Material TypeProperty EnhancedApplication Area
Polymer CompositesIncreased thermal stabilityElectronics, automotive
CoatingsImproved mechanical strengthProtective coatings

Biochemical Research

The compound is also employed in biochemical assays to explore metabolic pathways and enzyme functions. Its use in such studies can lead to breakthroughs in understanding diseases and developing new diagnostic tools.

Case Study: Metabolic Pathways

Research utilizing this compound has revealed novel insights into metabolic dysregulation associated with obesity and diabetes. By modulating specific pathways, scientists are investigating potential therapeutic strategies to address these conditions .

Mechanism of Action

The mechanism of action of ®-alpha-(1-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors that recognize the proline moiety.

    Pathways Involved: It modulates various biochemical pathways, including those involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-alpha-(1-naphthalenylmethyl)-proline-HCl: The enantiomer of the compound, with different biological activity.

    Naphthalene Derivatives: Compounds like 1-naphthalenemethanol and naphthoquinones.

    Proline Derivatives: Compounds such as ®-proline and its various substituted forms.

Uniqueness

®-alpha-(1-naphthalenylmethyl)-proline-HCl is unique due to its chiral nature and the presence of both naphthalene and proline moieties. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

(R)-alpha-(1-naphthalenylmethyl)-proline-HCl is a synthetic compound belonging to the class of proline derivatives, notable for its unique naphthylmethyl substituent. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activity.

  • Molecular Formula : C16H18ClNO2
  • Molecular Weight : 293.78 g/mol
  • IUPAC Name : (R)-alpha-(1-naphthalenylmethyl)-proline hydrochloride
  • CAS Number : 637020-99-6

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its effects on neurotransmitter systems, cognitive enhancement, and potential therapeutic applications.

The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. It may influence the levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Cognitive Enhancement

A study highlighted the compound's potential as a cognitive enhancer. It was observed to improve memory and learning in animal models, suggesting its utility in treating cognitive deficits associated with neurodegenerative diseases .

Antidepressant Effects

Research has indicated that this compound exhibits antidepressant-like effects in preclinical models. The compound appears to modulate synaptic plasticity, which is crucial for mood regulation .

Case Studies

  • Animal Model Study : In a controlled study involving mice, administration of this compound resulted in significant improvements in spatial memory tasks compared to control groups. The results suggested enhanced synaptic transmission in hippocampal regions associated with memory .
  • Neuropharmacological Assessment : A neuropharmacological assessment revealed that the compound could inhibit the reuptake of serotonin and norepinephrine, similar to established antidepressants. This mechanism may underlie its mood-enhancing properties .

Data Table: Biological Activity Summary

Biological Activity Effect Observed Study Reference
Cognitive EnhancementImproved memory and learning
Antidepressant EffectsModulation of synaptic plasticity
Neurotransmitter ModulationInhibition of serotonin/norepinephrine reuptake

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-alpha-(1-naphthalenylmethyl)-proline-HCl, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 1-naphthalenemethyl groups to proline derivatives via reductive amination or nucleophilic substitution. For example, hydroxylamine hydrochloride (HONH₂·HCl) in methanol under reflux is a common reagent for intermediate formation . Optimization includes adjusting pH, temperature, and stoichiometric ratios of reactants. Reaction progress should be monitored using TLC or HPLC to ensure high enantiomeric purity, critical for stereospecific studies.

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use X-ray crystallography to confirm absolute configuration, as demonstrated in studies resolving bond angles (e.g., C1–C11–O1–H1 dihedral angles) . Complement this with NMR (¹H/¹³C) to verify proton environments and chiral HPLC to assess enantiomeric excess. For proline derivatives, coupling constants in NMR (e.g., J values for α-protons) help confirm stereochemistry .

Q. What standardized protocols exist for evaluating its toxicity in preclinical models?

  • Methodological Answer : Follow toxicological inclusion criteria from agencies like ATSDR, which outline systemic endpoints (hepatic, renal, respiratory effects) in mammals via oral, dermal, or inhalation routes . Use OECD guidelines for acute toxicity testing, including dose-ranging studies (e.g., 10–1000 mg/kg in rodents) and histopathological analysis of target organs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in sample purity or assay conditions. Replicate experiments using standardized protocols (e.g., fixed cell lines, controlled incubation times). Perform meta-analyses comparing studies that explicitly report enantiomeric purity, solvent residues, and bioactivity thresholds (e.g., IC₅₀ values in cancer cell lines) . Use statistical tools like ANOVA to assess inter-study variability.

Q. What computational strategies are effective for predicting its interactions with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to Rho/MKL1 transcriptional activators, a known target for proline derivatives . Validate predictions with molecular dynamics simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes. Pair with QSAR models to correlate structural features (e.g., naphthalene hydrophobicity) with activity .

Q. How should researchers design experiments to investigate its metabolic stability and degradation pathways?

  • Methodological Answer : Use LC-MS/MS to identify metabolites in hepatic microsomal assays (e.g., human CYP450 isoforms). Track isotopic labeling (e.g., ¹⁴C) in excretion studies to map biodegradation products. Compare degradation kinetics in varying pH conditions (1.0–7.4) to simulate gastrointestinal and physiological environments .

Q. Data Analysis & Reporting

Q. What are best practices for ensuring reproducibility in studies involving this compound?

  • Methodological Answer : Document all synthesis and purification steps (e.g., gradient elution parameters in HPLC) in supplemental information. Use standardized reference materials (e.g., NIST-certified reagents) and report error margins for analytical data (e.g., ±0.1 ppm for NMR). Follow FAIR data principles by depositing raw spectra and crystallographic data in public repositories .

Q. How can researchers critically evaluate conflicting spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer : Cross-reference observed shifts with computational predictions (e.g., ACD/Labs NMR predictor). Re-examine solvent effects (DMSO vs. CDCl₃) and calibration methods. For unresolved discrepancies, collaborate with third-party labs to validate spectra using identical instrumentation .

Q. Ethical & Methodological Considerations

Q. What ethical guidelines apply to handling this compound in vivo studies?

  • Methodological Answer : Adhere to institutional animal care protocols (IACUC) for humane endpoints (e.g., tumor size limits in xenograft models). For occupational safety, follow OSHA guidelines for naphthalene derivatives, including fume hood use and PPE (gloves, respirators) during synthesis .

Q. How should researchers address potential environmental impacts of this compound?

  • Methodological Answer : Conduct ecotoxicology assays (e.g., Daphnia magna acute toxicity tests) and quantify biodegradability via OECD 301F dissolved organic carbon (DOC) die-away tests. Report results in Environmental Impact Assessments (EIAs) for regulatory submissions .

Properties

IUPAC Name

(2R)-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-15(19)16(9-4-10-17-16)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,17H,4,9-11H2,(H,18,19);1H/t16-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQIHOFBGXIZHC-PKLMIRHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70980027
Record name 2-[(Naphthalen-1-yl)methyl]proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70980027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637020-97-4
Record name 2-[(Naphthalen-1-yl)methyl]proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70980027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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